molecular formula C15H14Cl3NO2S B11175418 2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide

2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide

Cat. No.: B11175418
M. Wt: 378.7 g/mol
InChI Key: ZDDJDLYNEMRFSR-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C15H14Cl3NO2S. This compound is characterized by the presence of three methyl groups and three chlorine atoms attached to a benzenesulfonamide structure. It is a member of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide is unique due to the presence of three chlorine atoms, which impart distinct chemical and physical properties. These chlorine atoms enhance the compound’s reactivity and stability, making it suitable for various applications that require robust chemical performance .

Properties

Molecular Formula

C15H14Cl3NO2S

Molecular Weight

378.7 g/mol

IUPAC Name

2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C15H14Cl3NO2S/c1-8-4-9(2)15(10(3)5-8)22(20,21)19-14-7-12(17)11(16)6-13(14)18/h4-7,19H,1-3H3

InChI Key

ZDDJDLYNEMRFSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

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